Sovesudil

ROCK inhibition IC50 comparison kinase profiling

Sovesudil (PHP-201, AMA0076) is a uniquely engineered 'soft-drug' ROCK inhibitor. Its carboxylic ester moiety enables rapid local metabolic inactivation, drastically limiting systemic hypotension and ocular hyperemia—unlike non-soft alternatives (netarsudil, ripasudil, Y-27632, fasudil). With sub‑nanomolar potency (ROCK-I IC50 3.7 nM, ROCK-II 2.3 nM) and Phase II NTG trial confirmation of IOP reduction, it is the definitive research tool for studying trabecular meshwork outflow without confounding cardiovascular effects. Supplied at ≥98% purity; stock solutions available in DMSO. Ideal for ex vivo perfusion models (1 μM effective concentration) and combination studies with prostaglandin analogs.

Molecular Formula C23H22FN3O3
Molecular Weight 407.4 g/mol
CAS No. 1333400-14-8
Cat. No. B610928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSovesudil
CAS1333400-14-8
SynonymsSovesudil
Molecular FormulaC23H22FN3O3
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN
InChIInChI=1S/C23H22FN3O3/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28)
InChIKeyPNWBYIFLWUCWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sovesudil (CAS 1333400-14-8) – Potent and Locally Acting ROCK Inhibitor for Glaucoma Research


Sovesudil (PHP-201, AMA0076) is a potent, ATP-competitive Rho-associated protein kinase (ROCK) inhibitor with IC50 values of 3.7 nM for ROCK-I and 2.3 nM for ROCK-II [1]. It is designed as a 'soft drug' containing a carboxylic ester moiety that facilitates rapid inactivation by esterases in vivo, a strategy to limit systemic exposure and minimize both systemic hypotension and local hyperemia [2][3]. Sovesudil is under investigation for the treatment of glaucoma, specifically targeting the trabecular meshwork to enhance aqueous humor outflow and reduce intraocular pressure (IOP) [4].

Why Generic ROCK Inhibitors Cannot Replace Sovesudil in Ocular Research


ROCK inhibitors differ significantly in their potency, isoform selectivity, and systemic safety profiles. Generic tools like Y-27632 and fasudil are potent vasodilators that can induce systemic hypotension, making them unsuitable for ocular applications without local delivery systems [1]. Even among approved ocular ROCK inhibitors, netarsudil and ripasudil lack the 'soft drug' metabolic inactivation design of sovesudil, which is specifically engineered to limit both systemic and local side effects [2][3]. Direct substitution with another ROCK inhibitor would alter the risk-benefit balance, potentially compromising either IOP-lowering efficacy or ocular tolerability.

Quantitative Differentiation: Sovesudil vs. Key ROCK Inhibitor Comparators


ROCK Isoform Potency: Sovesudil is 10- to 100-Fold More Potent than Ripasudil and Fasudil

Sovesudil exhibits sub-nanomolar potency against both ROCK isoforms, with IC50 values of 3.7 nM for ROCK-I and 2.3 nM for ROCK-II [1]. This potency is substantially higher than the clinically used ocular ROCK inhibitor ripasudil (51 nM and 19 nM for ROCK-I and ROCK-II, respectively) , and several orders of magnitude greater than the widely used research tool fasudil (IC50 ~160-400 nM) [2]. The enhanced potency of sovesudil may translate to a wider therapeutic window in ocular applications.

ROCK inhibition IC50 comparison kinase profiling

Soft Drug Design: Sovesudil Exhibits Rapid Esterase-Mediated Inactivation to Minimize Systemic Exposure

Sovesudil contains a carboxylic ester moiety that is specifically designed for rapid hydrolysis by esterases, converting it into an inactive metabolite [1]. This 'soft drug' approach aims to confine pharmacological activity to the local ocular tissue, thereby minimizing systemic exposure and the associated risk of hypotension—a known liability of systemic ROCK inhibitors like fasudil [2]. While netarsudil and ripasudil are also approved for ocular use, they lack this specific metabolic inactivation mechanism .

soft drug metabolic inactivation esterase local action

Clinical IOP Reduction: Sovesudil 0.5% Achieved Statistically Superior IOP Lowering vs. Placebo in Normal-Tension Glaucoma

In a randomized, double-masked, placebo-controlled phase II trial in patients with normal-tension glaucoma (NTG), sovesudil 0.5% ophthalmic solution administered three times daily (TID) for 4 weeks produced a mean diurnal IOP change from baseline of -1.56 mmHg, compared to -0.65 mmHg for placebo [1]. The difference of -0.91 mmHg (95% CI: -1.73, -0.09) met the criteria for superiority to placebo [1]. This efficacy was achieved with a relatively low incidence of mild conjunctival hyperemia (24.4% for the high-dose group) [1].

intraocular pressure glaucoma phase II clinical trial efficacy

Ocular Tolerability: Sovesudil Demonstrates Low to Mild Conjunctival Hyperemia Incidence

In the phase II NTG trial, the incidence of conjunctival hyperemia—a common dose-limiting side effect of ocular ROCK inhibitors—was 24.4% for sovesudil 0.5% and 17.5% for the 0.25% concentration, with the majority of cases classified as mild [1]. This compares favorably to reports for netarsudil 0.02%, which in a comparative study showed higher rates of hyperemia (52%) [2]. The 'soft drug' design of sovesudil, coupled with its high potency, may contribute to this improved ocular tolerability profile.

hyperemia adverse events ocular tolerability safety

Preclinical IOP Reduction: Sovesudil Lowers IOP in Normotensive and Hypertensive Rabbits Without Significant Hyperemia

In a preclinical study using male New Zealand White rabbits, sovesudil at concentrations of 0.1%, 0.3%, and 0.5% effectively reduced IOP in both normotensive and acute hypertensive conditions [1]. Importantly, these IOP-lowering effects were achieved without inducing significant hyperemia [1]. This contrasts with earlier ROCK inhibitors like Y-27632, which often caused pronounced conjunctival hyperemia at effective IOP-lowering doses .

IOP reduction rabbit model preclinical efficacy hyperemia

Optimal Research and Procurement Scenarios for Sovesudil


Investigating ROCK Inhibition in Normal-Tension Glaucoma (NTG) Models

Sovesudil is particularly suited for preclinical and clinical research targeting NTG, a condition where IOP reduction is often more challenging and where systemic side effects must be minimized. The phase II clinical trial in NTG patients demonstrated statistically significant IOP reduction with a favorable hyperemia profile [1]. Researchers can use sovesudil to study ROCK-mediated pathways in the trabecular meshwork and Schlemm's canal without the confounding systemic hypotension seen with fasudil or Y-27632.

Comparative Pharmacology Studies of 'Soft Drug' ROCK Inhibitors

The 'soft drug' design of sovesudil, featuring an ester moiety for rapid metabolic inactivation, makes it an ideal candidate for comparative studies against non-soft ROCK inhibitors like netarsudil and ripasudil [2]. Researchers can quantify differences in systemic exposure, local tissue half-life, and the incidence of hyperemia to advance the understanding of soft drug pharmacokinetics in ocular tissues.

Combination Therapy Studies with Prostaglandin Analogs or Beta-Blockers

Given its unique mechanism of action targeting the trabecular meshwork outflow pathway, sovesudil can be combined with other IOP-lowering agents such as prostaglandin analogs (which increase uveoscleral outflow) or beta-blockers (which reduce aqueous humor production) [3]. The favorable tolerability profile of sovesudil supports its use in combination regimens, where additive IOP reduction is desired without increasing hyperemia burden.

Ex Vivo Human Trabecular Meshwork (HTM) Cell Studies

Sovesudil at 1 μM has been shown to induce altered cellular behavior in HTM cells [4]. This property can be exploited in ex vivo perfusion studies of human anterior segments to investigate the direct effects of ROCK inhibition on outflow facility and trabecular meshwork contractility. The high potency of sovesudil ensures robust target engagement at low concentrations, minimizing non-specific cellular effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sovesudil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.